Leuseramycin
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Overview
Description
Preparation Methods
The synthesis of Leuseramycin involves multiple steps, typically starting with the isolation of precursor molecules from natural sources such as actinomycetes. The synthetic route includes several key reactions, such as glycosylation and oxidation, under controlled conditions. Industrial production methods often involve fermentation processes using genetically modified microorganisms to enhance yield and purity .
Chemical Reactions Analysis
Leuseramycin undergoes various chemical reactions, including:
Oxidation: This reaction is facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents such as sodium borohydride can be used to reduce specific functional groups within the molecule.
Scientific Research Applications
Leuseramycin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study complex glycosylation reactions and antibiotic synthesis.
Biology: Researchers utilize it to investigate bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Its potent antibacterial properties make it a candidate for treating multidrug-resistant bacterial infections.
Mechanism of Action
The mechanism of action of Leuseramycin involves binding to the bacterial ribosome, thereby inhibiting protein synthesis. This binding interferes with the translation process, leading to the death of the bacterial cell. The molecular targets include the 30S subunit of the ribosome, and the pathways involved are primarily related to protein synthesis inhibition .
Comparison with Similar Compounds
Leuseramycin is unique compared to other aminoglycosides due to its specific structural features and potent antibacterial activity. Similar compounds include:
- Neomycin
- Kanamycin
- Tobramycin
- Gentamicin These compounds share similar mechanisms of action but differ in their spectrum of activity and resistance profiles .
Properties
CAS No. |
73537-10-7 |
---|---|
Molecular Formula |
C47H78O13 |
Molecular Weight |
851.1 g/mol |
IUPAC Name |
(E)-8-[7-hydroxy-2-[2-(6-hydroxy-3,5,6-trimethyloxan-2-yl)-9-(5-methoxy-6-methyloxan-2-yl)oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid |
InChI |
InChI=1S/C47H78O13/c1-24(40(49)25(2)19-28(5)43(50)51)18-26(3)41-31(8)34(48)23-46(59-41)17-16-44(11,60-46)38-22-36(55-39-15-14-35(53-13)33(10)54-39)32(9)47(57-38)30(7)21-37(56-47)42-27(4)20-29(6)45(12,52)58-42/h18,25-39,41-42,48,52H,14-17,19-23H2,1-13H3,(H,50,51)/b24-18+ |
InChI Key |
ALQNAINCHNBUOD-YWQQLZDRSA-N |
Isomeric SMILES |
CC1CC(C(OC1C2CC(C3(O2)C(C(CC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)/C=C(\C)/C(=O)C(C)CC(C)C(=O)O)C)O)C)OC6CCC(C(O6)C)OC)C)C)(C)O)C |
SMILES |
CC1CC(C(OC1C2CC(C3(O2)C(C(CC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)O)C)O)C)OC6CCC(C(O6)C)OC)C)C)(C)O)C |
Canonical SMILES |
CC1CC(C(OC1C2CC(C3(O2)C(C(CC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)O)C)O)C)OC6CCC(C(O6)C)OC)C)C)(C)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Leuseramycin; Antibiotic TM-531; TM-531; TM 531; TM531; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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